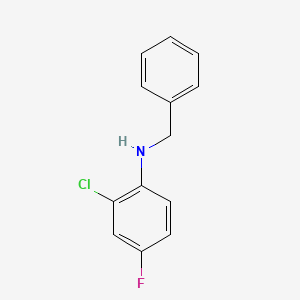![molecular formula C9H9FOS B14133598 1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 2968-08-3](/img/structure/B14133598.png)
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluoro group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-fluoro-4-(methylsulfanyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium methoxide in methanol; reactions are conducted at elevated temperatures to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluoro group can enhance the compound’s interaction with biological targets.
Medicine: Explored as a potential pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties and are studied for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with the fluoro group in a different position.
1-[2-Fluoro-4-(methylsulfonyl)phenyl]ethan-1-one: Contains a sulfonyl group instead of a methylsulfanyl group.
1-[2-Fluoro-4-(methylthio)phenyl]ethan-1-one: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific positioning of the fluoro and methylsulfanyl groups on the phenyl ring. This unique arrangement can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
2968-08-3 |
|---|---|
Molekularformel |
C9H9FOS |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(2-fluoro-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9FOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |
InChI-Schlüssel |
LIOLYHKSWZWCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


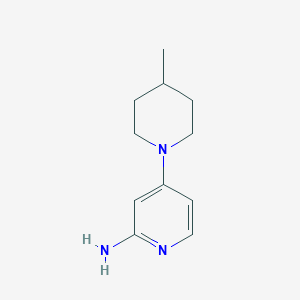
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
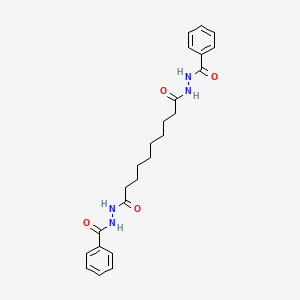
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
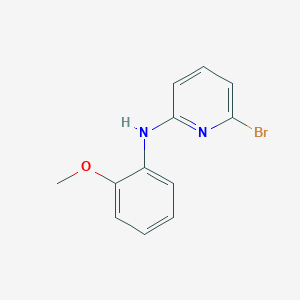
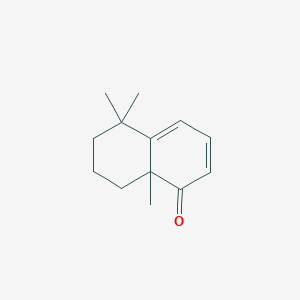

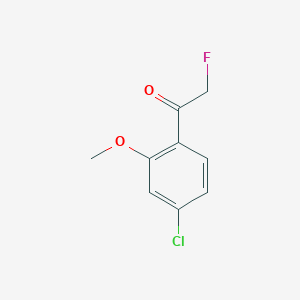

![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)


